Product packaging for Methyl 2-acetamido-5-aminobenzoate(Cat. No.:CAS No. 80162-85-2)

Methyl 2-acetamido-5-aminobenzoate

Cat. No.: B14415292
CAS No.: 80162-85-2
M. Wt: 208.21 g/mol
InChI Key: YVZTZUUOYMPKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetamido-5-aminobenzoate is a chemical compound supplied for research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's specific applications and mechanisms of action in their experimental contexts, such as its potential use as a synthetic intermediate in organic synthesis or in material science. Please consult the safety data sheet and handle all materials according to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B14415292 Methyl 2-acetamido-5-aminobenzoate CAS No. 80162-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80162-85-2

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-acetamido-5-aminobenzoate

InChI

InChI=1S/C10H12N2O3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

YVZTZUUOYMPKLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl 2 Acetamido 5 Aminobenzoate and Analogs

Direct Acetylation Approaches to Methyl 2-acetamido-5-aminobenzoate

Direct acetylation represents a common and straightforward method for the synthesis of acetamides. This approach typically involves the reaction of an amino-substituted precursor with an acetylating agent.

Acetylation of Methyl 2-aminobenzoate (B8764639) Derivatives

The acetylation of methyl 2-aminobenzoate derivatives is a primary route to obtaining the corresponding acetamido compounds. wikipedia.orglgcstandards.comnih.gov This reaction involves the introduction of an acetyl group onto the nitrogen atom of the amino group. The process is a type of N-acylation, a fundamental transformation in organic synthesis. rsc.org

In a typical procedure, the methyl aminobenzoate derivative is treated with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base or an acid catalyst to facilitate the process. The choice of solvent and reaction temperature can also influence the efficiency and selectivity of the acetylation.

Role of Reaction Conditions and Catalyst Systems in Acetylation Processes

The success of acetylation reactions is highly dependent on the chosen reaction conditions and catalyst systems. A variety of catalysts, both homogeneous and heterogeneous, have been employed to promote the acetylation of amines. mdpi.com

Reaction Conditions:

Temperature: The reaction temperature can significantly impact the rate of acetylation. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion. rsc.org

Solvent: The choice of solvent is crucial and can affect the solubility of reactants and the reaction pathway. Common solvents for acetylation include ethyl acetate (B1210297), acetic acid, and pyridine (B92270). In some cases, solvent-free conditions have been successfully employed, offering a more environmentally friendly approach. mdpi.com

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the formation of side products.

Catalyst Systems:

Acid Catalysts: Acids such as acetic acid can catalyze the N-acylation of amines. rsc.org

Base Catalysts: Bases are commonly used to neutralize the acid byproduct formed during acetylation with agents like acetyl chloride.

Heterogeneous Catalysts: A wide range of solid catalysts have been developed for acetylation reactions, offering advantages such as ease of separation and reusability. mdpi.com These include metal oxides, supported acids, and functionalized polymers. mdpi.com For instance, copper catalysts immobilized on magnetic nanoparticles have been utilized for related reactions. researchgate.net

The following table summarizes the impact of different catalysts on acetylation reactions:

Catalyst SystemSubstratesKey Advantages
Acetic AcidAminesInexpensive and simple
Heterogeneous CatalystsAlcohols, Amines, Phenols, ThiolsReusability and ease of separation

Multistep Synthetic Pathways to Substituted this compound Derivatives

For more complex or specifically substituted analogs of this compound, multistep synthetic routes are often necessary. These pathways typically start from readily available nitro- or amino-benzoic acid precursors.

Synthesis from Nitro- and Amino-benzoic Acid Precursors

A common strategy for synthesizing substituted this compound derivatives involves a sequence of nitration, reduction, and acetylation steps.

One synthetic route starts with a substituted benzoic acid. For example, m-toluic acid can be nitrated to introduce a nitro group, which is subsequently reduced to an amino group. This amino group can then be acetylated, and other functional group transformations can be carried out to yield the desired product. google.com For instance, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid involves the nitration of m-toluic acid, followed by hydrogenation to reduce the nitro group, and finally chlorination. google.com Similarly, the preparation of 3-methyl-2-aminobenzoic acid can start from m-xylene, which is oxidized to m-methylbenzoic acid, then nitrated and reduced. google.com

Another approach involves the functionalization of aminobenzoic acid derivatives. For example, methyl 2-amino-5-chlorobenzoate can be synthesized by the esterification of 2-amino-4-chlorobenzoic acid. prepchem.com Similarly, methyl 2-amino-5-bromobenzoate is a commercially available starting material that can be used in further synthetic transformations. sigmaaldrich.com The synthesis of various aminobenzoic acid derivatives often involves reactions such as esterification and nucleophilic substitution. nih.govnih.govspringernature.comspringernature.com

The following table outlines a general synthetic sequence starting from a nitrobenzoic acid precursor:

StepReactionReagentsProduct
1NitrationNitrating agent (e.g., nitric acid)Nitrobenzoic acid derivative
2ReductionReducing agent (e.g., H2/catalyst)Aminobenzoic acid derivative
3EsterificationAlcohol, Acid catalystMethyl aminobenzoate derivative
4AcetylationAcetylating agent (e.g., acetic anhydride)Methyl acetamidobenzoate derivative

Application of Modern Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of complex organic molecules, including derivatives of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jchr.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. nih.govorganic-chemistry.orgeurjchem.com

This technique has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and acetamide (B32628) derivatives. nih.govnih.gov For example, the microwave-assisted Gewald reaction allows for the rapid and high-yield synthesis of 5-substituted-2-aminothiophenes. organic-chemistry.org Similarly, various acetamide derivatives have been synthesized under microwave irradiation, demonstrating the versatility of this method. nih.gov The key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Significant reduction in reaction time compared to conventional heating methods.

Higher Yields: Often leads to improved product yields.

Increased Purity: Can minimize the formation of side products.

Energy Efficiency: More efficient heating of the reaction mixture.

Catalytic Approaches (e.g., Palladium-mediated reactions)

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific palladium-catalyzed routes for the direct synthesis of this compound are not extensively documented in dedicated literature, the principles of palladium catalysis are widely applied to the synthesis of structurally related aminobenzoate derivatives and heterocyclic systems derived from them.

Palladium catalysis is instrumental in constructing molecular frameworks that are challenging to assemble via traditional methods. For instance, palladium-catalyzed oxidative coupling reactions have been developed for the synthesis of 2-aminobenzoxazinones from anthranilic acids (ortho-aminobenzoates) and isocyanides. nih.gov Such methods demonstrate the versatility of palladium in facilitating complex bond formations under relatively mild conditions.

Another significant area is the palladium-catalyzed intramolecular oxidative C-H bond functionalization. This strategy allows for the direct formation of C-S bonds to create 2-aminobenzothiazoles from N-arylthiourea precursors, bypassing the need for pre-functionalized ortho-halo substrates. organic-chemistry.org The efficiency of these reactions often relies on a co-catalytic system, for example, using Pd(PPh₃)₄ with an oxidant like MnO₂ under an oxygen atmosphere. organic-chemistry.org Mechanistic studies suggest these transformations can proceed through pathways like σ-bond metathesis, highlighting the unique reactivity achievable with palladium catalysts. organic-chemistry.org

The development of these catalytic systems often involves extensive optimization of various parameters.

ParameterComponents/ConditionsPurposeResearch Finding
Catalyst System Pd(PPh₃)₄ / MnO₂C-S bond formation via C-H functionalizationPd(0)/phosphine-based catalysts were found to be crucial, with MnO₂ significantly improving reaction yields. organic-chemistry.org
Atmosphere OxygenActs as a terminal oxidantEssential for catalyst turnover and achieving high conversion in oxidative coupling reactions. organic-chemistry.org
Substrate Electronics Electron-donating vs. Electron-withdrawing groupsInfluence reaction rate and efficiencyElectron-deficient substrates were observed to react more efficiently in certain palladium-catalyzed C-H functionalization reactions. organic-chemistry.org
Catalyst Complex Palladium(II) acetate with proline homologsOxidative coupling of olefins and phenylboronic acidsSquare planar bis-chelated palladium amino acid complexes were found to be catalytically active. researchgate.net

This table illustrates common parameters optimized in palladium-catalyzed reactions for synthesizing complex molecules related to aminobenzoate structures. Data is compiled from studies on analogous systems.

Green Chemistry Principles in the Synthesis of Amidobenzoate Esters

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of aminobenzoic acid derivatives, traditionally reliant on petroleum-based precursors and involving harsh reaction conditions, is a prime candidate for greener alternatives. mdpi.com Biosynthesis and biocatalytic methods are emerging as environmentally friendly options that can reduce waste and utilize renewable resources. mdpi.com

Solvent Selection and Reaction Efficiency

Solvent choice is a critical element of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. Many traditional esterification and amidation reactions employ solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which are now recognized for their considerable health and environmental hazards. rsc.org

A key green chemistry objective is to replace these hazardous solvents with safer, more sustainable alternatives. A solvent-reagent selection guide for Steglich-type esterifications, for example, identified dimethyl carbonate (DMC) as a greener solvent when used with Mukaiyama's reagent. rsc.org Furthermore, the development of solvent-free reaction conditions represents an ideal scenario. This has been achieved in the synthesis of β-amino-α,β-unsaturated esters through condensation reactions catalyzed by a reusable solid superacid catalyst, sulfated zirconia. researchgate.net The use of solid acid catalysts, such as titanium-zirconium solid acids, also facilitates the synthesis of methyl benzoates without the need for bulk solvent or corrosive liquid acids. mdpi.com

SolventClassificationIssuesPotential Green Alternative(s)
Dichloromethane (DCM) HalogenatedSuspected carcinogen, environmental persistenceDimethyl Carbonate (DMC), 2-Methyl-THF
N,N-Dimethylformamide (DMF) Dipolar AproticReproductive toxicity, high boiling pointCyrene™, Dimethyl Sulfoxide (DMSO) (use with caution)
Toluene Aromatic HydrocarbonVolatile Organic Compound (VOC), neurotoxicity2-Methyl-THF, Anisole
Methanol (B129727) ProticToxic, flammableEthanol (in some cases)

This table compares common hazardous solvents with greener alternatives recommended by green chemistry principles. rsc.orgyoutube.com

Atom Economy and Waste Reduction

Atom economy, a concept developed by Barry Trost, is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the desired product. rsc.org Reactions with low atom economy generate significant waste in the form of byproducts.

The intrinsic atom economy varies greatly between reaction types:

Addition Reactions: These are inherently 100% atom-economical as all reactant atoms are incorporated into the final product.

Rearrangement Reactions: These are also 100% atom-economical as they involve reorganizing atoms within a molecule. rsc.org

Substitution and Elimination Reactions: These are less atom-economical as they necessarily generate byproducts. rsc.org

A classic example of improving atom economy is the industrial synthesis of Ibuprofen. The original Boots process involved six steps with a low atom economy of about 40%, generating substantial waste. The modern BHC synthesis, however, is a three-step catalytic process with a much-improved atom economy of 77%, significantly reducing waste and improving efficiency. rsc.org

Reaction TypeAtom Economy PrincipleExampleInherent Atom Economy
Addition All atoms from reactants are in the product.Diels-Alder Reaction100%
Rearrangement Atoms within a molecule are reorganized.Claisen Rearrangement100%
Substitution A functional group is replaced by another.Wittig ReactionOften < 50%
Elimination Atoms are removed to form a double bond.Dehydration of an alcoholLow

This table illustrates the intrinsic atom economy of major reaction classes, a fundamental concept in green synthesis. rsc.org

For the synthesis of this compound, applying these principles means favoring catalytic routes over stoichiometric ones. Catalytic hydrogenation for reducing a nitro group, for instance, is far more atom-economical than using stoichiometric reducing agents like tin or iron, which generate large amounts of metallic waste. rsc.org Similarly, biocatalytic approaches, such as the use of enzymes for asymmetric reduction of keto esters, can offer high efficiency and sustainability, maximizing the conversion of starting material to product with minimal waste. rsc.org

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Acetamido 5 Aminobenzoate

Reactivity of the Amide Functionality

The amide group in methyl 2-acetamido-5-aminobenzoate, while generally stable, can participate in several important chemical reactions under specific conditions.

Hydrolysis and Amidation Reactions

Hydrolysis: The acetamido group (-NHCOCH₃) can be hydrolyzed to the corresponding primary amine (-NH₂) under either acidic or basic conditions, typically requiring elevated temperatures. This reaction effectively reverses the acylation process, yielding methyl 2,5-diaminobenzoate. The mechanism involves nucleophilic attack by a water molecule (in acidic or neutral conditions) or a hydroxide (B78521) ion (in basic conditions) at the carbonyl carbon of the amide.

Amidation: While less common for a pre-existing amide, the nitrogen of the amide can, under certain stringent conditions, undergo further acylation, though this is often synthetically challenging due to the reduced nucleophilicity of the amide nitrogen compared to an amine.

N-Alkylation and N-Acylation Transformations

The primary amino group at the 5-position is the more likely site for N-alkylation and N-acylation reactions due to its greater nucleophilicity compared to the amide nitrogen.

N-Alkylation: The 5-amino group can be readily alkylated using various alkylating agents such as alkyl halides or sulfates. For instance, regioselective N-alkylation has been successfully achieved with 2-aminobenzothiazoles using benzylic alcohols as alkylating agents, a strategy that could potentially be adapted for this compound. rsc.org Metal-ligand bifunctional iridium catalysts have also been employed for the N-alkylation of amines with alcohols, offering a greener alternative to traditional methods. nih.gov Michael addition reactions represent another avenue for N-alkylation, as demonstrated by the reaction of chitosan (B1678972) with methyl acrylate. researchgate.net

N-Acylation: The 5-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This reaction is a standard method for the protection of amino groups or for the synthesis of more complex amide structures.

Transformations Involving the Ester Moiety

The methyl ester group is another key reactive site within the molecule, susceptible to transformations such as transesterification and hydrolysis.

Transesterification Processes

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting the compound with an excess of the desired alcohol in the presence of an acid or base catalyst. researchgate.net This process is often reversible and driven to completion by removing the methanol (B129727) byproduct. researchgate.net A variety of catalysts, including homogeneous and heterogeneous acids and bases, as well as ionic liquids and nanoparticles, have been utilized to facilitate transesterification reactions. researchgate.net

Hydrolysis of the Methyl Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-acetamido-5-aminobenzoic acid, under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. psu.edu The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester.

Studies on the hydrolysis of related methyl benzoates have shown that the reaction can be achieved in high-temperature water, which acts as both the solvent and a catalyst. psu.edu The use of co-solvents or phase-transfer catalysts can enhance the rate of hydrolysis of sparingly soluble esters. amelica.org The presence of the amino group in the molecule can also influence the rate of hydrolysis, with studies on 2-aminobenzoate (B8764639) esters indicating intramolecular general base catalysis by the neighboring amine group. researchgate.net

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and acetamido groups. The directing effects of these groups will influence the position of substitution.

Potential functionalization reactions include:

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using appropriate halogenating agents. For instance, methyl 2-amino-5-bromobenzoate is a known compound used in the synthesis of various heterocyclic structures. sigmaaldrich.com

Nitration: Introduction of a nitro group onto the aromatic ring can be performed using a mixture of nitric and sulfuric acid, though conditions must be carefully controlled to avoid over-oxidation or side reactions.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring.

Diazotization and Subsequent Reactions: The primary amino group at the 5-position can be converted to a diazonium salt using nitrous acid at low temperatures. This diazonium salt is a versatile intermediate that can be subsequently transformed into a wide range of functional groups, including -OH, -CN, -I, and -H (via Sandmeyer, Schiemann, and other related reactions). This provides a powerful tool for introducing a variety of substituents onto the aromatic ring that are not accessible through direct electrophilic substitution.

The interplay of these reactive sites makes this compound a versatile substrate for the synthesis of a wide array of more complex molecules and pharmaceutical intermediates.

Electrophilic Aromatic Substitution Reactions at the 5-position

Direct electrophilic substitution on the aromatic ring is complex due to multiple substituents. However, the primary aromatic amine at the 5-position provides a reliable route for substitution via the formation of a diazonium salt. This process, known as a diazotization reaction, transforms the amino group into an excellent leaving group (N₂), facilitating its replacement by a wide variety of nucleophiles. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by treating the primary arylamine, this compound, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com This converts the -NH₂ group into a diazonio group (-N₂⁺).

The resulting arenediazonium salt is highly versatile. In a subsequent step, the diazonio group can be replaced in a process known as the Sandmeyer reaction. wikipedia.org This reaction uses copper(I) salts as catalysts to introduce halides or pseudohalides onto the aromatic ring. libretexts.orgwikipedia.org For instance, reacting the diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding aryl chloride or aryl bromide. libretexts.org Similarly, using copper(I) cyanide results in the formation of a nitrile (benzonitrile derivative). libretexts.org These transformations provide a powerful method for introducing a range of functional groups at the 5-position, which would be difficult to achieve through direct electrophilic substitution.

Table 1: Sandmeyer Reactions Starting from this compound This table is interactive. Click on the headers to sort.

Starting MaterialReagentsProductReaction Type
This compound1. NaNO₂, HCl 2. CuClMethyl 2-acetamido-5-chlorobenzoateSandmeyer Chlorination
This compound1. NaNO₂, HBr 2. CuBrMethyl 2-acetamido-5-bromobenzoateSandmeyer Bromination
This compound1. NaNO₂, H₂SO₄ 2. CuCNMethyl 2-acetamido-5-cyanobenzoateSandmeyer Cyanation

Introduction of Selenocyanato and Selanyl (B1231334) Groups

The introduction of selenium-containing functional groups onto the aromatic ring of this compound can be effectively achieved using diazonium salt chemistry, similar to the Sandmeyer reaction.

To introduce a selenocyanato (-SeCN) group, the 5-amino group is first converted into a diazonium salt as previously described. The resulting methyl 2-acetamido-5-benzenediazonium salt is then treated with a selenium-containing nucleophile, typically potassium selenocyanate (B1200272) (KSeCN). This reaction displaces the dinitrogen gas and attaches the selenocyanate group to the aromatic ring, yielding Methyl 2-acetamido-5-selenocyanatobenzoate.

The aryl selenocyanate product is a stable and versatile intermediate for creating various selanyl (Ar-Se-R) derivatives. For instance, the selenocyanate can be reduced to form a diselenide (Ar-Se-Se-Ar). Subsequent reduction of the diselenide cleaves the Se-Se bond to yield a selenol (Ar-SeH), which can then be alkylated or used in other transformations to generate a diverse range of organoselenium compounds.

Table 3: Synthesis of Selenium-Containing Derivatives This table is interactive. Click on the headers to sort.

StepStarting MaterialReagentsIntermediate/ProductTransformation
1This compound1. NaNO₂, HCl 2. KSeCNMethyl 2-acetamido-5-selenocyanatobenzoateDiazotization followed by Selenocyanation
2Methyl 2-acetamido-5-selenocyanatobenzoatee.g., NaBH₄ (reductant)Bis(4-acetamido-3-methoxycarbonylphenyl) diselenideReduction to Diselenide

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

While the fundamental principles of computational chemistry and spectroscopy are well-established and have been applied to numerous related compounds, a specific, in-depth investigation into this compound itself appears to be absent from the available research. Methodologies such as Density Functional Theory (DFT) for molecular geometry and electronic structure analysis, Frontier Molecular Orbital (FMO) theory for reactivity prediction, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, Molecular Electrostatic Potential (MEP) mapping to identify reactive sites, and the prediction of Nonlinear Optical (NLO) properties are standard computational tools. Similarly, advanced spectroscopic techniques are routinely used for the structural elucidation of novel compounds.

However, the application of these specific analyses to this compound, and the corresponding detailed research findings, including data tables and in-depth discussions as per the requested outline, have not been published in the accessible scientific domain. Information on analogous compounds, such as halogenated or nitrated derivatives of methyl aminobenzoate, is available, but this does not provide the specific data required for an accurate and focused discussion on this compound.

Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the requested outline on the computational chemistry and spectroscopic characterization of this compound is not possible at this time due to the lack of specific research data on this particular compound.

Computational Chemistry and Spectroscopic Characterization of Methyl 2 Acetamido 5 Aminobenzoate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms. Although specific spectral data for Methyl 2-acetamido-5-aminobenzoate is scarce in surveyed literature, its expected NMR signatures can be inferred from analogs like Methyl 2-acetamido-5-chlorobenzoate and Methyl 2-aminobenzoate (B8764639). chemicalbook.comrsc.org

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the methyl ester, the acetamido group, the amino group, and the aromatic ring.

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit characteristic splitting patterns based on their positions and coupling with each other.

Amino Protons: The -NH₂ group protons would likely appear as a broad singlet.

Acetamido Protons: The N-H proton of the acetamido group will appear as a singlet, while the methyl protons of this group will also produce a singlet, typically in the range of δ 2.0-2.3 ppm. researchgate.net

Methyl Ester Protons: The methyl group of the ester functionality (-COOCH₃) is expected to show a sharp singlet.

By comparison, the ¹H-NMR spectrum of Methyl 2-acetamido-5-chlorobenzoate shows signals at δ 10.97 (s, 1H), 8.70 (d, J=9.1 Hz, 1H), 8.00 (d, J=2.6 Hz, 1H), 7.49 (dd, J=10.8, 4.3 Hz, 1H), 3.94 (s, 3H), and 2.24 (s, 3H). researchgate.net The substitution of the chloro group with an amino group in the target molecule would lead to upfield shifts of the aromatic protons due to the electron-donating nature of the amino group.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are anticipated for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the methyl carbons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. Data for analogs such as Methyl 2-aminobenzoate and Methyl 2-acetamido-5-chlorobenzoate serve as a valuable reference. rsc.orgchemicalbook.com

Table 1: Predicted ¹H-NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for Analogs

Proton Assignment Predicted (this compound) Methyl 2-acetamido-5-chlorobenzoate researchgate.net Methyl 2-aminobenzoate rsc.org
Aromatic-H~6.5 - 8.07.49, 8.00, 8.706.49, 7.38, 7.60, 7.71, 7.93
NH (acetamido)~10-1110.97-
NH₂ (amino)Broad singlet-4.74 (broad)
O-CH₃ (ester)~3.93.94-
C-CH₃ (acetamido)~2.22.24-

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ, ppm) for this compound and Experimental Data for Analogs

Carbon Assignment Predicted (this compound) Methyl 2-acetamido-5-chlorobenzoate chemicalbook.com Methyl 2-aminobenzoate rsc.org
C=O (ester)~168Data not available159.3
C=O (amide)~169Data not available-
Aromatic C~110 - 150Data not available103.9, 117.4, 120.0, 124.1, 129.0, 129.4
O-CH₃ (ester)~52Data not available-
C-CH₃ (acetamido)~25Data not available25.2

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, is crucial for identifying the functional groups present in a molecule. The spectra arise from the vibrations of molecular bonds, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups:

N-H Vibrations: Asymmetric and symmetric stretching vibrations of the primary amino (-NH₂) group are expected in the 3300-3500 cm⁻¹ region. The secondary amide N-H stretch typically appears around 3300 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl (C=O) stretch is generally found around 1730-1715 cm⁻¹, while the amide carbonyl (Amide I band) appears at a lower frequency, typically 1680-1630 cm⁻¹.

C-N Stretching: Vibrations corresponding to the C-N bonds of the amino and acetamido groups would be observed in the fingerprint region.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ range.

Studies on related compounds like 2-amino-3-methylbenzoic acid show the C=O stretching vibration at 1725 cm⁻¹ and N-H stretching vibrations between 3383 cm⁻¹ and 3520 cm⁻¹. dergipark.org.tr For o-aminobenzoic acid, N-H stretching bands are found in the 3100-3500 cm⁻¹ range. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. For this compound, the symmetric vibrations of the benzene ring and the C=C bonds would be prominent. The functional groups and vibrational frequencies of Methyl 2-amino-5-bromobenzoate have been identified using both FT-IR and FT-Raman analyses, providing a solid basis for predicting the spectra of the target compound. researchgate.netnih.gov

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Secondary Amide (-NHCOCH₃)N-H Stretch~3300
AromaticC-H Stretch>3000
Ester (-COOCH₃)C=O Stretch1715 - 1730
Amide (-NHCOCH₃)C=O Stretch (Amide I)1630 - 1680
AromaticC=C Stretch1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of this molecular ion would be expected to follow predictable pathways based on the functional groups present. Common fragmentation patterns for aromatic esters and amides include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in an [M-31]⁺ fragment.

Loss of the methyl ester group (-COOCH₃): This would lead to an [M-59]⁺ fragment.

Cleavage of the amide group: Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamido group is a common fragmentation pathway for N-arylacetamides.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino or amide groups is also possible.

The mass spectrum of the related compound methyl 2-hydroxybenzoate shows a prominent base peak at m/z 120, which corresponds to the loss of methanol (B129727). docbrown.info Similar fragmentation involving the loss of the methoxy group or the entire ester group can be anticipated for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Fragmentation Pathway Predicted m/z
[M]⁺Molecular Ion194
[M - 31]⁺Loss of ∙OCH₃163
[M - 42]⁺Loss of CH₂=C=O (ketene)152
[M - 59]⁺Loss of ∙COOCH₃135

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

While the crystal structure of this compound itself is not reported in the searched literature, the structures of its halogenated analogs, Methyl 2-amino-5-chlorobenzoate and Methyl 2-acetamido-5-chlorobenzoate, have been determined. researchgate.netnih.govresearchgate.net

For Methyl 2-amino-5-chlorobenzoate, the molecule is nearly planar, and the crystal structure is stabilized by intermolecular N-H···O hydrogen bonds that link the molecules into chains. nih.govresearchgate.net Similarly, the crystal structure of Methyl 2-acetamido-5-chlorobenzoate reveals a largely planar conformation with specific intermolecular interactions. researchgate.net

Based on these analogs, it is highly probable that the crystal structure of this compound would also be characterized by extensive hydrogen bonding. The presence of both an amino group (-NH₂) and an acetamido group (-NHCOCH₃) provides multiple hydrogen bond donors and acceptors, likely leading to a stable, networked crystal lattice.

Table 5: Crystallographic Data for the Analog Methyl 2-amino-5-chlorobenzoate nih.gov

Parameter Value
Chemical FormulaC₈H₈ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)3.9480 (8)
b (Å)9.0230 (18)
c (Å)12.018 (2)
β (°)94.10 (3)
Volume (ų)427.02 (15)

Biological Activity Investigations of Methyl 2 Acetamido 5 Aminobenzoate and Derived Analogs in Vitro and Mechanistic Focus

Antimicrobial Activity Studies

The antimicrobial potential of compounds structurally related to methyl 2-acetamido-5-aminobenzoate has been a subject of significant research. These investigations span bacteria and fungi, exploring mechanisms from quorum sensing inhibition to direct growth inhibition.

Quorum Sensing Inhibition Mechanisms (e.g., Aeromonas sobria)

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to regulate collective behaviors, including virulence and biofilm formation. nih.gov Disrupting this system is a promising strategy for controlling bacterial pathogenicity. mdpi.com Studies on methyl anthranilate, a related compound, have demonstrated its potential as a QS inhibitor against the aquaculture pathogen Aeromonas sobria. nih.govresearchgate.net

At sub-minimum inhibitory concentrations (sub-MICs), methyl anthranilate has been shown to significantly interfere with QS-regulated phenotypes in A. sobria. nih.gov Research indicates that a concentration of 0.5 μL/mL of methyl anthranilate markedly reduced the production of acyl-homoserine lactone (AHL), a key signaling molecule in the QS system of many Gram-negative bacteria. nih.govresearchgate.net Further analysis through real-time quantitative PCR and in silico modeling suggests a dual mechanism of action. nih.govresearchgate.net Methyl anthranilate appears to inhibit the QS system by interfering with the biosynthesis of AHL and by competitively binding with the receptor protein, thus blocking the signaling pathway. nih.gov This disruption of cell-cell communication effectively diminishes the coordinated pathogenic activities of the bacteria. nih.govmdpi.com

Anti-biofilm Formation Pathways

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which offers protection from antimicrobial agents and host immune responses. nih.govmdpi.com The inhibition of biofilm formation is a critical aspect of antimicrobial research.

Methyl anthranilate has shown potent anti-biofilm activity against Aeromonas sobria. nih.gov At a concentration of 0.5 μL/mL, it was found to reduce biofilm formation by 51.44%. nih.govresearchgate.net This effect is closely linked to its quorum sensing inhibition properties, as QS systems are pivotal in regulating the switch from planktonic (free-swimming) to biofilm-based lifestyles in bacteria like Aeromonas. nih.govfrontiersin.org By disrupting QS, the compound hinders the coordinated steps required for successful biofilm development. frontiersin.org

Derivatives of 2-aminobenzoic acid have also been investigated for their ability to combat biofilms, particularly in fungi. nih.gov Studies on a clinical ocular isolate of Candida albicans showed that certain 2-aminobenzoic acid derivatives could effectively inhibit biofilm formation. nih.gov The mechanism appears to involve the downregulation of specific genes crucial for biofilm integrity, such as HWP, ERG11, and ASL3. nih.gov This suggests that these compounds interfere with hyphal growth and adhesion, which are essential stages in the formation of C. albicans biofilms. nih.gov

Inhibition of Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Several analogs have been evaluated for their direct antibacterial activity against clinically relevant Gram-positive and Gram-negative bacteria.

Research into 2-aminobenzothiazole-based compounds identified them as inhibitors of DNA gyrase B, an essential bacterial enzyme. nih.gov These compounds demonstrated broad-spectrum antibacterial activity. For instance, a derivative designated as compound E showed a minimum inhibitory concentration (MIC) of less than 0.03 μg/mL for most tested Gram-positive strains, including Staphylococcus aureus. nih.gov It was also active against Gram-negative bacteria, with MIC values of 4–16 μg/mL against Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov Another study identified compounds through in silico screening that targeted the MurB enzyme in S. aureus. mdpi.com One of these compounds, (R,S)-SHa13, exhibited an IC₅₀ value of 1.64 ± 0.01 µM and showed weak to moderate activity against E. coli strains. mdpi.com

Below is a table summarizing the antibacterial activity of selected analogs.

Compound/AnalogTarget OrganismActivity MeasurementResultCitation
Compound E (2-aminobenzothiazole deriv.) Staphylococcus aureusMIC< 0.03 µg/mL nih.gov
Compound E (2-aminobenzothiazole deriv.) Escherichia coliMIC4–16 µg/mL nih.gov
(R,S)-SH5 E. coli BL21Growth Inhibition Rate64.6% mdpi.com
(R,S)-SH5 E. coli JM109Growth Inhibition Rate78.1% mdpi.com
(R,S)-SHa6 E. coli BL21Growth Inhibition Rate55.3% mdpi.com
(R,S)-SHa13 E. coli JM109Growth Inhibition Rate56.8% mdpi.com

Antifungal Efficacy (e.g., Candida albicans)

The antifungal properties of related compounds have been primarily investigated against Candida albicans, a common opportunistic fungal pathogen. scitechjournals.com

A study on 2-aminobenzoic acid derivatives demonstrated that two out of four tested compounds could inhibit the growth of C. albicans by more than 80% after 48 hours. nih.gov These compounds also showed a synergistic effect when combined with the conventional antifungal drug Fluconazole. nih.gov The antifungal mechanism was linked to the downregulation of genes involved in hyphal growth, adhesion, and pathogenicity. nih.gov

In another study, methyl 3,5-dinitrobenzoate (B1224709) (MDNB) and a nanoemulsion formulation of it (MDNB-NE) were tested against various C. albicans strains. nih.gov Both forms inhibited the growth of all tested strains, with minimum inhibitory concentrations (MIC) ranging from 0.27 to 1.10 mM. nih.gov The nanoemulsion formulation was found to be more effective against one strain than the free compound. nih.gov Furthermore, C-6 methyl-substituted benzothiazole (B30560) derivatives have also been synthesized and screened for activity against C. albicans, with some compounds showing potent antifungal effects. scitechjournals.com

Anticancer Potential via In Vitro Cellular Assays

The cytotoxic effects of various analogs have been explored against several human carcinoma cell lines, indicating potential applications in oncology research.

Cytotoxicity against Carcinoma Cell Lines (e.g., HepG2, MCF-7, A549)

In vitro studies have consistently shown that derivatives of related scaffolds, such as benzimidazole (B57391) and benzofuran (B130515), exhibit dose-dependent cytotoxic effects against various cancer cell lines.

A synthesized benzimidazole derivative, se-182, demonstrated significant cytotoxic activity against human liver carcinoma (HepG2), lung carcinoma (A549), breast carcinoma (MCF-7), and colorectal carcinoma (DLD-1) cell lines. jksus.orgresearchgate.net The most pronounced effects were observed against HepG2 and A549 cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org Notably, the effect on HepG2 cells was more potent than that of the standard chemotherapy drug cisplatin (B142131) (IC₅₀ = 37.32 µM). jksus.orgresearchgate.net

Similarly, halogenated benzofuran derivatives have been tested for their anticancer potential. mdpi.com One such derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8), showed strong cytotoxicity against HepG2 and A549 cells with IC₅₀ values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. mdpi.com Another derivative (compound 7) also exhibited high cytotoxicity in A549 cells (IC₅₀ = 6.3 ± 2.5 μM). mdpi.com These compounds were found to induce apoptosis through a caspase-dependent pathway. mdpi.com A phosphomolybdate-based hybrid solid also showed considerable inhibitory effects against HepG2, A549, and MCF-7 cell lines. rsc.org

The table below presents a summary of the cytotoxic activities.

Compound/AnalogCell LineActivity MeasurementResult (IC₅₀)Citation
se-182 (benzimidazole deriv.) HepG2 (Liver Carcinoma)IC₅₀15.58 µM jksus.orgresearchgate.net
se-182 (benzimidazole deriv.) A549 (Lung Carcinoma)IC₅₀15.80 µM jksus.orgresearchgate.net
Compound 7 (benzofuran deriv.) A549 (Lung Carcinoma)IC₅₀6.3 ± 2.5 µM mdpi.com
Compound 7 (benzofuran deriv.) HepG2 (Liver Carcinoma)IC₅₀11 ± 3.2 µM mdpi.com
Compound 8 (benzofuran deriv.) HepG2 (Liver Carcinoma)IC₅₀3.8 ± 0.5 µM mdpi.com
Compound 8 (benzofuran deriv.) A549 (Lung Carcinoma)IC₅₀3.5 ± 0.6 µM mdpi.com
Phosphomolybdate Hybrid Solid HepG2 (Liver Carcinoma)IC₅₀33.79 µmol L⁻¹ rsc.org
Phosphomolybdate Hybrid Solid A549 (Lung Carcinoma)IC₅₀25.17 µmol L⁻¹ rsc.org
Phosphomolybdate Hybrid Solid MCF-7 (Breast Carcinoma)IC₅₀32.11 µmol L⁻¹ rsc.org

Mechanistic Insights into Antitumor Activity (e.g., enzyme inhibition, apoptotic pathways)

While direct studies on the specific antitumor mechanisms of this compound are not extensively detailed in the available literature, the activity of structurally related compounds and derivatives provides insight into potential pathways. The core structure is a recurring motif in compounds designed for anticancer activity.

Mechanisms common to derivatives of related chemical classes, such as benzimidazoles and other carboxamides, often involve the disruption of fundamental cellular processes required for tumor growth and survival. For instance, certain substituted thiazole-5-carboxamides have been identified as potent inhibitors of key signaling proteins like Src/Abl kinases, which are crucial for the proliferation of cancer cells. nih.gov Inhibition of such kinases can halt the cell cycle and prevent tumor growth.

Another prevalent antitumor mechanism is the induction of apoptosis, or programmed cell death. Duocarmycin analogs, which also feature complex substituted aromatic structures, exert their potent cytotoxic effects by alkylating DNA, leading to irreparable damage that triggers apoptotic pathways. researchgate.net This process often involves the activation of a cascade of enzymes, including caspases. researchgate.net Furthermore, some antitumor compounds induce cell death through the activation of the ATM-Chk2-p53 pathway in response to DNA damage. researchgate.net Other agents have been shown to cause significant reductions in the expression of cell cycle proteins like cdk1 and elevate tumor suppressor proteins such as p53, ultimately leading to apoptosis. researchgate.net Given these precedents, it is plausible that this compound or its analogs could exert antitumor effects by interfering with cell cycle progression or by initiating apoptosis through intrinsic or extrinsic pathways, warranting further specific investigation.

Antioxidant Activity Evaluation

The antioxidant potential of a compound is frequently evaluated by its ability to scavenge synthetic free radicals in vitro. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods for this purpose.

The DPPH assay utilizes a stable free radical that has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it is neutralized, and the color of the solution fades to a pale yellow. nih.gov The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging capacity of the antioxidant. nih.gov

The ABTS assay is based on the generation of the blue-green ABTS radical cation (ABTS•+) through the oxidation of ABTS with potassium persulfate. mdpi.com In the presence of an antioxidant, the radical cation is reduced back to its neutral, colorless form. The reduction in absorbance, typically measured at 734 nm, indicates the radical scavenging activity of the test compound.

Studies on various aminobenzoic acid derivatives have demonstrated that this class of compounds can exhibit mild to moderate antioxidant potential. Specifically, organodiselenide-tethered methyl anthranilates, which share a core structural similarity with this compound, have shown promising radical scavenging activity in both DPPH and ABTS assays.

The antioxidant activity of aromatic compounds like this compound is intrinsically linked to their molecular structure. Key structural features that influence radical scavenging ability include the number and position of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, and their steric accessibility.

For anilines and phenolic compounds, the ability to donate a hydrogen atom from the N-H or O-H bond is crucial for radical scavenging. The bond dissociation energy (BDE) of this bond is a key determinant; a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity. Generally, the O-H bond in phenols has a lower BDE than the N-H bond in anilines, often making phenolic compounds more potent scavengers in assays like the DPPH test.

Enzyme Inhibition Studies

Derivatives of aminobenzoic acid have been identified as a promising class of cholinesterase inhibitors, which are compounds that block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in the management of Alzheimer's disease.

Research into a series of 2-, 3-, and 4-aminobenzoic acid derivatives has revealed their potential as cholinesterase inhibitors. The inhibitory potency is influenced by the specific substitutions on the aminobenzoic acid scaffold. For example, certain synthesized derivatives have demonstrated significant inhibition of both AChE and BChE, with IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) in the low micromolar range.

Below is a table of representative cholinesterase inhibition data for some aminobenzoic acid derivatives, illustrating the potential of this chemical class.

CompoundTarget EnzymeIC50 (µM)Source
Compound 5b (an aminobenzoic acid derivative)Acetylcholinesterase (AChE)1.66 ± 0.03
Compound 2c (an aminobenzoic acid derivative)Butyrylcholinesterase (BChE)2.67 ± 0.05
Benzylaminobenzoic acid derivativeButyrylcholinesterase (BChE)2.67 ± 0.05

These findings suggest that the this compound scaffold is a relevant starting point for designing novel cholinesterase inhibitors.

Protein kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major class of therapeutic drugs.

The noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, are key players in inflammatory signaling pathways. Elevated activity of these kinases has been linked to inflammatory diseases and metabolic disorders. Amlexanox is a well-characterized selective inhibitor of TBK1 and IKKε. It functions by competing with ATP for the enzyme's binding site, thereby blocking its kinase activity. This inhibition has been shown to improve metabolic dysfunctions and has potential therapeutic applications for conditions like type 2 diabetes and atherosclerosis.

While specific studies detailing the inhibition of TBK1, IKKε, or other kinases by this compound are not present in the provided search results, the broader class of compounds containing heterocyclic and substituted aromatic rings is a rich source of kinase inhibitors. nih.gov For example, various small molecules incorporating pyrimidine (B1678525) and thiazole (B1198619) rings have been developed as potent inhibitors of kinases such as Src, Abl, and others. nih.gov The structural elements of this compound could serve as a foundation for the design of new kinase inhibitors, though its direct activity against TBK1 and IKKε remains to be experimentally determined.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a small molecule, and its protein target at the atomic level.

The binding affinity, often expressed as a binding energy (in kcal/mol), is a measure of the strength of the interaction between a ligand and its target protein. A more negative binding energy typically indicates a more stable and favorable interaction. Molecular docking simulations also provide information on the conformation of the ligand and the specific amino acid residues involved in the binding.

Studies on various analogs of this compound have revealed significant binding affinities with a range of protein targets. For instance, in a study of quinoline (B57606) derivatives targeting the DNA gyrase of Mycobacterium tuberculosis, a compound (ID 17) demonstrated a notable binding affinity of -18.8 kcal/mol. nih.gov Further design based on this template led to novel compounds with even higher predicted binding affinities, ranging from -21.2 to -26.8 kcal/mol. nih.gov In contrast, the standard drug ethambutol (B1671381) showed a much lower binding affinity of -5.8 kcal/mol. nih.gov The higher affinities of the designed analogs were attributed to an increased number of hydrogen bonds with the target protein. nih.gov

Similarly, molecular docking of thiazole derivatives with the Rho6 protein, a potential anti-cancer target, showed binding energies as favorable as -9.2 kcal/mol. mdpi.com These interactions were stabilized by hydrogen bonds and arene-cation interactions with key residues like Ser95, Glu138, Arg96, and Lys15. mdpi.com Another study on indole (B1671886) derivatives identified a compound with high antioxidant activity that was predicted to bind to cytochrome c peroxidase with the formation of four hydrogen bonds involving Gly41, His181, Arg184, and Val45. mdpi.com

The following table summarizes the binding affinities of some analogs of this compound with their respective protein targets.

Compound/Analog ClassProtein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Quinoline Derivative (ID 17) M. tuberculosis DNA gyrase-18.8Not specified
Designed Quinoline Analogs (17i, 17j, 17n) M. tuberculosis DNA gyrase-21.2 to -26.8Not specified
Thiazole Derivative (Compound 15) Rho6 Protein-9.2Lys15
Indole Derivative (Compound 10) Cytochrome c peroxidaseNot specifiedGly41, His181, Arg184, Val45
4-amino-3-bromo-5-fluorobenzohydrazide Acetylcholinesterase (AChE)-7.3Not specified
4-amino-3-bromo-5-fluorobenzohydrazide Butyrylcholinesterase (BChE)-6.8Not specified

Computational approaches are also employed to predict the likely molecular targets of a compound and the biological pathways it may modulate. This is often achieved by comparing the structure of the compound of interest to libraries of known active molecules or by docking it against a panel of potential protein targets.

For analogs of this compound, a variety of potential molecular targets have been identified, suggesting a broad range of possible therapeutic applications. As mentioned, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a key predicted target for quinoline analogs, highlighting their potential as antibacterial agents against Mycobacterium tuberculosis. nih.gov The inhibition of DNA gyrase and topoisomerase IV has also been suggested for certain pyrazolidinedione derivatives. nih.gov

In the realm of anticancer research, the Rho6 protein has been identified as a potential target for thiazole derivatives. mdpi.com Furthermore, STAT3 (Signal Transducer and Activator of Transcription 3), a crucial protein in cell signaling and a validated cancer therapy target, was predicted as the binding site for a series of benzyloxyphenyl-methylaminophenol analogs. researchgate.net Specifically, the SH2 domain of STAT3 was identified as the unique binding site. researchgate.net

The following table outlines some of the predicted molecular targets and pathways for analogs of this compound.

Compound/Analog ClassPredicted Molecular Target(s)Predicted Pathway/Biological Process
Quinoline Derivatives M. tuberculosis DNA gyraseBacterial DNA replication
Pyrazolidinedione Derivatives DNA gyrase, Topoisomerase IVBacterial DNA replication
Thiazole Derivatives Rho6 ProteinCancer-related signaling
Benzyloxyphenyl-methylaminophenol Analogs STAT3 (SH2 domain)IL-6/STAT3 signaling pathway
Para-Aminobenzoic Acid Analogs Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Cholinergic neurotransmission
Para-Aminobenzoic Acid Analogs Enoyl-ACP reductase (M. tuberculosis)Mycobacterial fatty acid synthesis

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a powerful technique for separating and analyzing complex mixtures. For a compound like Methyl 2-acetamido-5-aminobenzoate, which possesses both aromatic and amine functionalities, several chromatographic methods are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for confirming the identity and assessing the purity of volatile and thermally stable compounds. Due to the presence of polar functional groups (amine and acetamido groups), direct analysis of this compound by GC-MS can be challenging. These groups can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. gcms.czresearchgate.net

A common derivatization strategy for compounds containing amino and hydroxyl groups is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. Alternatively, acylation can be employed.

A plausible GC-MS method for the analysis of derivatized this compound would involve the following conditions:

Parameter Condition Rationale
GC Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of derivatized compounds. nih.govhmdb.ca
Carrier Gas Helium or HydrogenInert carrier gases for GC-MS. nih.gov
Inlet Temperature 250-280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Initial temp. 80°C, hold for 2 min, ramp to 280°C at 10-15°C/min, hold for 5 minA temperature gradient is necessary to elute the derivatized compound effectively.
MS Ionization Electron Impact (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov
MS Detection Full Scan or Selected Ion Monitoring (SIM)Full scan for identity confirmation, SIM for enhanced sensitivity and quantification.

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions that can be used for structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for this compound without the need for derivatization.

Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of moderately polar compounds like this compound. The optimization of the separation involves selecting an appropriate stationary phase and mobile phase composition.

Stationary Phase: A C18 column is a common starting point for RP-HPLC, offering good retention for a wide range of organic molecules. nih.govsigmaaldrich.com For aromatic compounds, a phenyl-bonded stationary phase can provide alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. helixchrom.com

Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The inclusion of a buffer, such as ammonium (B1175870) acetate (B1210297) or a small amount of an acid like formic acid or trifluoroacetic acid, can improve peak shape and reproducibility by controlling the ionization state of the amine group. nih.govhelixchrom.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve a good separation with a reasonable analysis time. nih.gov

A typical RP-HPLC method could be optimized using the following parameters:

Parameter Condition
HPLC Column C18 or Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Diode Array Detection (DAD): Due to the presence of the aromatic ring, this compound exhibits strong UV absorbance. helixchrom.com A Diode Array Detector (DAD) can be used to monitor the absorbance at a specific wavelength (e.g., around 254 nm or the compound's λmax) for quantification and to obtain the UV spectrum of the peak for identity confirmation. nih.govmdpi.com

Mass Spectrometry (MS/MS): For higher selectivity and sensitivity, HPLC can be coupled with a tandem mass spectrometer (LC-MS/MS). nih.govnih.gov Electrospray ionization (ESI) in positive ion mode would be suitable for protonating the amine group of the analyte. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), highly selective and sensitive quantification can be achieved, even in complex matrices. nih.govrsc.org This is particularly useful for the analysis of isomers, which may have identical mass spectra but can be separated chromatographically. helixchrom.comchromatographyonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions. researchgate.net For the synthesis or modification of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

Stationary Phase: Silica gel plates are commonly used for the TLC of polar organic compounds. nih.gov Alumina plates can also be considered, especially for basic compounds like amines.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a common starting point. The polarity of the eluent can be adjusted to optimize the separation. For amines, adding a small amount of a base like triethylamine (B128534) can improve the spot shape by reducing tailing. researchgate.net

Visualization: Since this compound is an aromatic compound, it can be visualized under a UV lamp (254 nm). libretexts.org Additionally, staining with a general-purpose reagent like potassium permanganate (B83412) or a more specific reagent for amines can be used. libretexts.org

A typical TLC system for monitoring a reaction involving this compound could be:

Parameter Condition
Stationary Phase Silica gel G 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 1:1 or 2:1 v/v)
Visualization UV light (254 nm) or staining

High-Performance Liquid Chromatography (HPLC) Method Development

Sample Preparation and Derivatization for Analysis

The sample preparation procedure depends on the analytical technique and the sample matrix.

For HPLC Analysis: For the analysis of a relatively pure sample, a simple dilution in a suitable solvent (e.g., the mobile phase or a mixture of water and acetonitrile) is often sufficient. The sample should be filtered through a 0.22 or 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

For GC-MS Analysis: As mentioned previously, derivatization is generally required. A typical procedure would involve:

Drying a known amount of the sample under a stream of inert gas (e.g., nitrogen).

Adding the derivatization reagent (e.g., MSTFA in a suitable solvent like pyridine (B92270) or acetonitrile). youtube.com

Heating the mixture (e.g., at 60-80 °C) for a specific time to ensure complete reaction.

The resulting solution can then be directly injected into the GC-MS.

For Complex Matrices: If this compound is to be analyzed in a complex matrix (e.g., biological fluids, environmental samples), a more extensive sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be necessary to remove interfering substances and concentrate the analyte. nih.govjfda-online.com

Derivatization Strategies for Enhanced Functionality and Exploration of Structure Activity Relationships

Covalent Modifications of the Amino Group

The primary aromatic amine at the 5-position is a key nucleophilic center, making it a prime target for a variety of covalent modifications. youtube.com These reactions allow for the introduction of diverse functional groups, significantly altering the molecule's steric and electronic properties.

The nucleophilic 5-amino group readily reacts with acylating agents, sulfonyl chlorides, and carboxylic acids (or their activated derivatives) to form amides and sulfonamides.

Acylation: This reaction typically involves treating the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This introduces a new acyl group, extending the molecular framework and potentially introducing new interaction points for biological targets.

Sulfonamidation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in a suitable solvent yields the corresponding sulfonamide. This modification introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor.

Amidation: Direct coupling with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form a new amide bond. masterorganicchemistry.com This method is fundamental in peptide synthesis and allows for the attachment of various amino acid residues or other carboxylic acid-containing moieties. nih.gov

Reaction TypeReagent ExampleResulting Functional Group
Acylation Acetyl Chloride (CH₃COCl)N-(4-acetamido-3-(methoxycarbonyl)phenyl)acetamide
Sulfonamidation p-Toluenesulfonyl ChlorideMethyl 2-acetamido-5-(tosylamino)benzoate
Amidation Benzoic Acid with DCCMethyl 2-acetamido-5-benzamidobenzoate

The 5-amino group can undergo condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. mdpi.comnih.gov This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of the imine C=N double bond introduces conformational rigidity and can be a key structural element in the design of novel compounds. dergipark.org.trnih.gov The reaction is often reversible, though the resulting imine can be stabilized through reduction to a secondary amine. The synthesis of Schiff bases from amino-aryl compounds and various aldehydes is a well-established method for generating new ligands and biologically active molecules. nih.govsemanticscholar.org

ReactantProduct TypeGeneral Structure
Aromatic Aldehyde (e.g., Benzaldehyde)Aromatic Schiff Base
Aliphatic Ketone (e.g., Acetone)Aliphatic Imine Derivative

Esterification and Amidation of the Carboxyl Group

The methyl ester group is another site for modification, primarily through hydrolysis, transesterification, or amidation.

Esterification (Transesterification): While the compound is already a methyl ester, it can undergo transesterification in the presence of another alcohol and a suitable catalyst to exchange the methyl group for a different alkyl or aryl group.

Amidation: The conversion of the ester to an amide is a common and significant transformation. ucl.ac.uk This reaction is typically achieved by treating the ester with a primary or secondary amine. The process can be challenging and may require elevated temperatures or the use of catalysts to proceed efficiently. nih.govresearchgate.net This modification replaces the ester linkage with a more robust amide bond, which has different hydrogen bonding capabilities and metabolic stability.

TransformationReagentResulting Functional Group
Amidation Ammonia or Primary/Secondary AminePrimary, Secondary, or Tertiary Amide
Hydrolysis Aqueous Acid or BaseCarboxylic Acid
Transesterification Ethanol (in excess with catalyst)Ethyl Ester

Halogenation and Other Aromatic Substitutions

The benzene (B151609) ring of Methyl 2-acetamido-5-aminobenzoate is susceptible to electrophilic aromatic substitution reactions, such as halogenation. The position of substitution is directed by the existing groups on the ring. The acetamido group (-NHCOCH₃) is a potent ortho-, para-director, while the methyl ester (-COOCH₃) is a meta-director. Due to the strong activating and directing effect of the acetamido group, incoming electrophiles are expected to substitute at the positions ortho to it (C-3 and C-1, though C-1 is blocked) and para to it (C-4).

Given that the 5-amino group makes the ring electron-rich, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) is feasible. libretexts.org The most likely positions for substitution would be C-4 and C-6, which are ortho and para to the powerful activating amino/acetamido group. For instance, bromination of similar aminobenzoate structures has been demonstrated to yield bromo-derivatives. sigmaaldrich.com

ReactionReagentPotential Product(s)
Bromination Br₂ / FeBr₃Methyl 2-acetamido-5-amino-4-bromobenzoate
Chlorination Cl₂ / AlCl₃Methyl 2-acetamido-5-amino-4-chlorobenzoate
Nitration HNO₃ / H₂SO₄Methyl 2-acetamido-5-amino-4-nitrobenzoate

Synthesis of Complex Hybrid Molecules

The functional groups on this compound serve as handles to construct more complex molecules, including those containing other elements like selenium.

The field of organoselenium chemistry has expanded due to the unique properties of selenium-containing compounds. mdpi.commdpi.com One common strategy to introduce selenium involves the diazotization of a primary aromatic amine, followed by reaction with a selenium-containing nucleophile.

For this compound, the 5-amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium salt is a versatile intermediate that can then react with various selenium reagents, such as potassium selenocyanate (B1200272) (KSeCN) or diselenides (R-Se-Se-R), to form a C-Se bond at the 5-position. The synthesis of various organoselenium compounds, including those with amide functionalities, highlights the versatility of these synthetic routes. nih.govresearchgate.netscispace.com

IntermediateSelenium ReagentResulting Selenium Moiety
Diazonium SaltPotassium Selenocyanate (KSeCN)Selenocyanate (-SeCN)
Diazonium SaltDiphenyl Diselenide ((PhSe)₂)Phenylselanyl (-SePh)
Diazonium SaltSodium Hydrogen Selenide (NaHSe)Selenol (-SeH), which can be alkylated

Incorporation into Multi-ring Systems

The synthesis of multi-ring systems from this compound would likely involve leveraging its inherent functionalities to construct fused heterocyclic structures. Potential, yet currently undocumented, strategies could include:

Quinazoline (B50416) Ring Formation: Reaction of the 5-amino group with a suitable one-carbon synthon, followed by intramolecular cyclization involving the 2-acetamido group, could theoretically lead to the formation of a quinazoline or quinazolinone core. The specific reaction conditions would be critical to control the regioselectivity and outcome of such a transformation.

Benzodiazepine Ring Formation: Condensation of the diamino functionalities (following potential hydrolysis of the acetamido group) with various ketones or β-dicarbonyl compounds could pave the way for the synthesis of 1,5-benzodiazepine derivatives. The presence and position of the methyl ester would offer a further point for diversification.

Multi-component Reactions: The participation of this compound in multi-component reactions (MCRs) could provide a rapid and efficient route to complex polycyclic structures. MCRs are powerful tools in diversity-oriented synthesis and could be employed to combine the aminobenzoate core with several other reactants in a one-pot synthesis.

Table of Potential Multi-ring Systems from this compound (Hypothetical)

Starting MaterialPotential Reaction TypeResulting Multi-ring System (Hypothetical)Potential Significance
This compoundIntramolecular Cyclization / CondensationQuinazoline DerivativesCore structure in many biologically active compounds.
This compoundCondensation with Ketones/DiketonesBenzodiazepine DerivativesImportant class of psychoactive drugs.
This compoundMulti-component ReactionDiverse Fused HeterocyclesRapid access to novel chemical scaffolds for screening.

It is crucial to reiterate that the derivatization strategies and resulting multi-ring systems outlined above are hypothetical and based on the chemical nature of the starting material. Further experimental research is required to validate these possibilities and to fully explore the synthetic utility of this compound in the construction of complex molecular architectures.

Methyl 2 Acetamido 5 Aminobenzoate As a Synthetic Precursor for Advanced Materials and Complex Molecules

Precursor in Heterocyclic Chemistry

The presence of two different amine functionalities and an ester group makes Methyl 2-acetamido-5-aminobenzoate an ideal candidate for the construction of various heterocyclic ring systems. These heterocycles are of significant interest due to their wide range of applications in medicinal chemistry, materials science, and agrochemicals.

The 5-amino group of this compound is a key functional group for the synthesis of various five-membered heterocycles. For instance, it can be diazotized and subsequently coupled with different reagents to form triazoles. Furthermore, condensation reactions involving the amino group with appropriate reagents can lead to the formation of oxadiazoles (B1248032) and thiadiazoles. The general strategy involves the transformation of the amino group into a more reactive intermediate, which then undergoes cyclization.

HeterocycleGeneral Synthetic ApproachKey Reagents
Oxadiazoles Condensation of the amino group with a carboxylic acid derivative followed by cyclodehydration.Carboxylic acids, acid chlorides, activating agents (e.g., carbodiimides)
Triazoles Diazotization of the amino group followed by coupling with an active methylene (B1212753) compound or a suitable azide.Sodium nitrite (B80452), hydrochloric acid, active methylene compounds, azides
Thiadiazoles Reaction of the amino group with carbon disulfide or a thiocarbonyl derivative, followed by cyclization.Carbon disulfide, thiophosgene

The dual amine functionalities in derivatives of this compound can be exploited to construct fused heterocyclic systems like pyrazoloazines and pyrazolopyridines. For example, the 5-amino group can be transformed into a hydrazine, which can then react with a β-dicarbonyl compound to form a pyrazole (B372694) ring. Subsequent intramolecular cyclization involving the 2-acetamido group can lead to the formation of the fused azine or pyridine (B92270) ring.

The reactivity of the amino and acetamido groups allows for the synthesis of a broader range of heterocyclic systems. Azoles, such as imidazoles and benzimidazoles, can be synthesized through condensation reactions with dicarbonyl compounds or their equivalents. The formation of six-membered azine rings, like quinoxalines, can be achieved by reacting a diamino derivative with a 1,2-dicarbonyl compound. Furthermore, ring expansion reactions can be employed to construct seven-membered azepine rings, which are of interest in medicinal chemistry.

This compound serves as a key building block in the synthesis of complex fused systems such as chromeno[2,3-b]pyridines. A notable application involves its use in a multicomponent reaction to form 7-amino-5-(aryl)-2-methyl-5H-chromeno[2,3-b]pyridin-3-yl) (phenyl)methanones. In this synthesis, the reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.

Reaction TypeReactantsProduct
Multicomponent ReactionThis compound, aromatic aldehydes, benzoylacetonitrile7-amino-5-(aryl)-2-methyl-5H-chromeno[2,3-b]pyridin-3-yl) (phenyl)methanones

Building Block for Polymeric and Supramolecular Assemblies

The structural features of this compound also make it a suitable monomer for the development of novel polymers and supramolecular structures. The presence of hydrogen bond donors and acceptors, along with the potential for π-π stacking interactions, facilitates the formation of ordered assemblies.

The bifunctional nature of this compound allows it to be incorporated into polymeric frameworks. For instance, the amino and ester functionalities can be utilized in polymerization reactions to form polyamides or polyesters. The rigidity of the benzene (B151609) ring contributes to the formation of structured, networked materials with potential applications in areas such as gas separation, catalysis, and sensing. The acetamido group can further participate in hydrogen bonding, leading to the formation of well-defined three-dimensional structures.

Design of Functional Materials with Tailored Properties

The strategic placement of reactive and modifiable groups on the benzene ring of this compound makes it a highly valuable precursor for the design of functional materials. The amino and acetamido groups, along with the methyl ester, can be chemically altered to influence the electronic, optical, and physical characteristics of the resulting materials, leading to tailored properties for specific applications.

The primary amino group is a key reactive site, readily undergoing diazotization reactions. This process transforms the amine into a diazonium salt, which can then be coupled with various aromatic compounds, such as phenols and naphthols, to form azo dyes. justia.comnih.gov The specific coupling partner and the substituents on both the diazonium salt and the coupling component dictate the final color and properties of the dye. researchgate.netgoogle.com This allows for the synthesis of a wide spectrum of colors with good fastness properties, making them suitable for textile and other coloration applications. google.com

The inherent reactivity of the functional groups in this compound also allows for its use in creating more complex functional materials. For instance, derivatives of aminobenzoic acid are utilized in the synthesis of polymers for biomedical applications, where biocompatibility and biodegradability are crucial. google.com The ability to modify the core structure enables the incorporation of specific bioactive moieties or the tuning of degradation rates.

Moreover, the aromatic scaffold of this compound can serve as a building block for electroactive and photoactive materials. By incorporating it into larger conjugated systems, its electronic properties can be harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substituents on the benzene ring can be modified to alter the energy levels (HOMO/LUMO) of the molecule, thereby tailoring its light absorption and emission characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-acetamido-5-aminobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A typical synthesis involves multi-step reactions starting from nitrobenzene derivatives. For example, bromination followed by nucleophilic substitution (e.g., using K₂CO₃ and Cu bronze in nBuOH at reflux) can yield intermediates like 5-acetyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one. Subsequent acetylation (Ac₂O, H₂SO₄) and hydrolysis steps are critical for introducing the acetamido and amino groups . Reaction temperature, catalyst choice (e.g., Sn/HCl for reduction), and stoichiometry significantly impact purity. For instance, prolonged heating (>20 h) during reduction steps may degrade sensitive intermediates, reducing yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

  • Methodological Answer :

  • FTIR and FT-Raman : Look for N-H stretching (3250–3350 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) to confirm the acetamido group. Aromatic C-H bending (700–800 cm⁻¹) and methoxy C-O stretching (~1250 cm⁻¹) are also diagnostic .
  • NMR : In ¹H-NMR, the methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while the aromatic protons adjacent to electron-withdrawing groups (e.g., acetamido) show downfield shifts (δ 7.5–8.5 ppm). ¹³C-NMR should resolve the ester carbonyl (δ 165–170 ppm) and acetamido carbonyl (δ 168–172 ppm) .
  • Mass Spectrometry (MS) : The molecular ion [M⁺] should match the molecular weight (e.g., C₁₀H₁₂N₂O₃: 208.22 g/mol), with fragmentation peaks corresponding to loss of COOCH₃ (44 Da) or acetamido (59 Da) groups .

Q. How should this compound be stored to ensure stability, and what are its degradation indicators?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂). Stability studies indicate a shelf life of ≥5 years under these conditions. Degradation (e.g., hydrolysis of the ester or acetamido group) is detectable via HPLC retention time shifts or new FTIR peaks (e.g., free –NH₂ at 3400 cm⁻¹ or carboxylic acid C=O at 1700–1750 cm⁻¹). Regularly monitor purity using TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation, based on mechanistic insights?

  • Methodological Answer :

  • Catalyst Screening : Replace Sn/HCl with Pd/C or Raney Ni for milder reduction conditions, reducing over-reduction or dehalogenation byproducts .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for acetylation to enhance reaction efficiency and reduce ester hydrolysis.
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when analyzing novel derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity ambiguities. For example, HMBC correlations between the methoxy group and adjacent aromatic carbons can resolve substitution patterns .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate vibrational spectra and compare with experimental FTIR/FT-Raman data. This helps identify unexpected tautomers or conformers .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry and hydrogen-bonding interactions, which may explain anomalous NMR shifts .

Q. How can researchers design experiments to explore the biological activity of this compound derivatives, particularly in neurological or anti-inflammatory contexts?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., halogenation at position 5 or methoxy replacement) and test in vitro for dopamine D₂ or serotonin 5-HT₃ receptor binding .
  • In Vivo Models : Use rodent models of neuroinflammation to assess blood-brain barrier penetration and efficacy. Monitor biomarkers (e.g., TNF-α, IL-6) via ELISA .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) and guide structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.